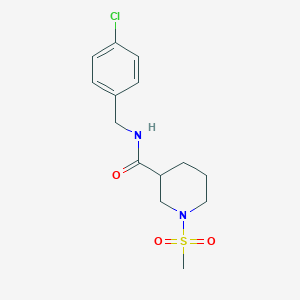![molecular formula C16H16ClN3O2 B4412502 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide](/img/structure/B4412502.png)
2-({[(4-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide
Descripción general
Descripción
2-({[(4-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide, commonly known as C646, is a small molecule inhibitor that targets the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). The molecule has gained significant attention in recent years due to its potential applications in cancer research and therapy.
Mecanismo De Acción
C646 inhibits the 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide activity of PCAF by binding to the enzyme's catalytic site, thereby preventing acetylation of histone and non-histone proteins. This leads to alterations in gene expression, including the downregulation of genes involved in cell cycle progression and the upregulation of genes involved in apoptosis.
Biochemical and Physiological Effects:
C646 has been shown to have significant biochemical and physiological effects in cancer cells. Inhibition of PCAF activity by C646 leads to decreased cell viability, increased apoptosis, and decreased tumor growth in animal models. C646 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of C646 is its specificity for PCAF inhibition, which allows for targeted inhibition of gene expression. However, one limitation of C646 is its relatively low potency, which may require higher concentrations for effective inhibition. Additionally, C646 may have off-target effects on other 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide enzymes, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on C646. One area of interest is the development of more potent and selective inhibitors of PCAF. Additionally, further studies are needed to elucidate the downstream effects of PCAF inhibition on gene expression and cellular processes. Finally, the potential applications of C646 in combination with other cancer therapies should be explored to determine its efficacy in clinical settings.
Aplicaciones Científicas De Investigación
C646 has been extensively studied for its potential applications in cancer research and therapy. The molecule has been shown to inhibit the 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide activity of p300/CBP-associated factor (PCAF), which is involved in the regulation of gene expression. Inhibition of PCAF activity by C646 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-20(2)15(21)13-5-3-4-6-14(13)19-16(22)18-12-9-7-11(17)8-10-12/h3-10H,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHLJDKOLQTTTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4412424.png)
![1-ethyl-3-{[1-(2-thienylcarbonyl)-4-piperidinyl]amino}-2,5-pyrrolidinedione](/img/structure/B4412427.png)
![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4412441.png)
![ethyl [1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4412446.png)
![2-fluoro-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4412459.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)pyrimidin-2-amine](/img/structure/B4412463.png)
![3,4,5-trimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4412469.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide](/img/structure/B4412481.png)



![2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4412497.png)
![6-(2-furyl)-2-(methylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4412498.png)